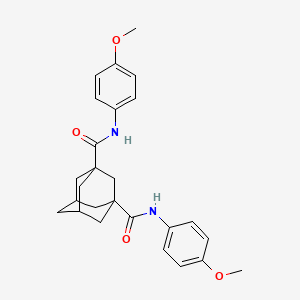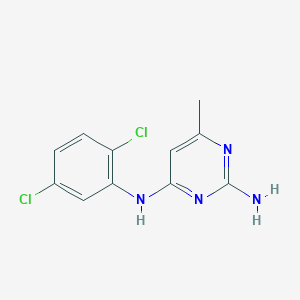
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide, also known as BMMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMMA is a member of the adamantane family of compounds, which are characterized by their rigid, cage-like structures.
作用机制
The mechanism of action of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide involves its ability to bind to specific sites on proteins, thereby disrupting their function. In the case of Hsp90, this compound binds to a specific site on the protein and prevents it from interacting with other proteins. This disruption of protein-protein interactions can have a wide range of effects on cellular processes, making this compound a valuable tool for studying these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, this compound has been shown to have anti-inflammatory and anti-cancer properties. These properties make this compound a valuable tool for studying the mechanisms of these diseases and developing new treatments.
实验室实验的优点和局限性
One of the major advantages of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide is its ability to bind to specific sites on proteins, making it a valuable tool for studying protein-protein interactions. Additionally, this compound has been shown to be highly effective in disrupting the function of Hsp90, which is involved in a wide range of cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, this compound is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, the use of this compound may be limited by its toxicity and potential effects on cellular processes.
未来方向
There are a number of future directions for research involving N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide. One area of research involves the development of new compounds based on the structure of this compound that may be more effective in disrupting protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new treatments for diseases such as cancer and inflammation. Finally, further studies are needed to better understand the limitations of this compound and its potential effects on cellular processes.
合成方法
The synthesis of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide involves the reaction of 1,3-diaminoadamantane with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then subjected to a second reaction with 4-methoxybenzoyl chloride to yield the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a valuable tool for scientific research.
科学研究应用
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. This compound has been shown to bind to a specific site on the protein Hsp90, which is involved in a variety of cellular processes. By binding to this site, this compound can disrupt the function of Hsp90 and provide insights into the role of this protein in disease processes.
属性
IUPAC Name |
1-N,3-N-bis(4-methoxyphenyl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-31-21-7-3-19(4-8-21)27-23(29)25-12-17-11-18(13-25)15-26(14-17,16-25)24(30)28-20-5-9-22(32-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGAYAKNRQEVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B4974104.png)
![ethyl 5-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4974106.png)
![ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B4974113.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B4974116.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)


![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)
![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)